molecular formula C9H9FN2S B070121 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine CAS No. 185949-49-9

1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine

Cat. No. B070121
M. Wt: 196.25 g/mol
InChI Key: LMYJCUHGXCJZJF-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of ®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine .


Synthesis Analysis

The compound has been synthesized through the condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates under mild conditions . Another method involved the synthesis of sixteen novel derivatives of ®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine .


Molecular Structure Analysis

The molecular structure of 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine has been confirmed by IR, (1)H, (13)C, (19)F NMR, high resolution mass spectrometry and elemental analysis . The asymmetric unit of the title compound consists of two independent molecules with comparable geometries .


Chemical Reactions Analysis

The compound has been used as a reactant in the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas . It has also been used in the synthesis of sixteen novel derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine have been substantiated by IR, (1)H, (13)C, (19)F NMR, high resolution mass spectrometry and elemental analysis .

Scientific Research Applications

  • Antimicrobial and Antifungal Activity :

    • Novel derivatives of 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine showed significant antibacterial and antifungal activity, comparable or slightly better than standard medications like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase :

    • Compounds synthesized from 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine exhibited excellent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).
  • Potential in Alzheimer's Disease Treatment :

    • Some derivatives demonstrated high inhibitory activity against AChE and BChE with negligible cytotoxicity, indicating potential for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
  • Quantitative Structure-Activity Relationship (QSAR) in H1-Antihistamine Activity :

    • QSAR analysis of thiazole and benzothiazole derivatives, including 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine, demonstrated their interaction in H1-antihistamine activity, useful in predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003; Brzezińska & Kośka, 2004).
  • Synthesis of Fluorinated Benzothiazolyl Sulfones :

    • Fluorinated benzothiazolyl sulfones, including those derived from 1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine, were synthesized for use in fluoro-Julia olefinations, a method for the synthesis of fluoro olefins (Ghosh & Zajc, 2006).

Future Directions

The compound and its derivatives have shown promising results as AChE and BChE inhibitors . Future research could focus on further exploring its potential as a therapeutic agent, particularly in the treatment of diseases related to these enzymes.

properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYJCUHGXCJZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028594
Record name 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Fluoro-1,3-benzothiazol-2-YL)ethanamine

CAS RN

185949-49-9
Record name 6-Fluoro-α-methyl-2-benzothiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185949-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Pejchal, Š Štěpánková… - Journal of Heterocyclic …, 2011 - Wiley Online Library
A series of novel 1‐[(1R)‐1‐(6‐fluoro‐1,3‐benzothiazol‐2‐yl)ethyl]‐3‐substituted phenyl ureas were synthesized by the condensation of (1R)‐1‐(6‐fluoro‐1,3‐benzothiazol‐2‐yl)…
Number of citations: 15 onlinelibrary.wiley.com
V Pejchal, M Pejchalová, Z Růžičková - Medicinal Chemistry Research, 2015 - Springer
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)…
Number of citations: 13 link.springer.com
M Pejchalová, R Havelek, K Královec… - Medicinal Chemistry …, 2017 - Springer
A new series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents. Chemical structures of the …
Number of citations: 14 link.springer.com
XJ Wang - Zeitschrift für Kristallographie-New Crystal Structures, 2016 - degruyter.com
C 16 H 14 FN 3 S 2 , orthorhombic, P 21, a = 7.1583(9) Å, b = 28.524(4) Å, c = 7.6021(8) Å, α = 90.00, β = 94.443(11), γ = 90.00, V = 1547.6(3) Å 3 , Z = 4, R gt (F) = 0.0547, wR ref (F 2 ) …
Number of citations: 2 www.degruyter.com
I Mishra, R Mishra, S Mujwar… - Journal of …, 2020 - Wiley Online Library
Due to its appreciable diversity in biological actions, thiazole and its substituted components, a significant class of heterocyclic compounds has developed as an influential scaffold in …
Number of citations: 43 onlinelibrary.wiley.com
S Thakral, V Singh - Current Bioactive Compounds, 2019 - ingentaconnect.com
Background: Heterocyclic compounds are an integral part of the chemical and life sciences and constitute a considerable quantum of the modern research that is being currently …
Number of citations: 21 www.ingentaconnect.com

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